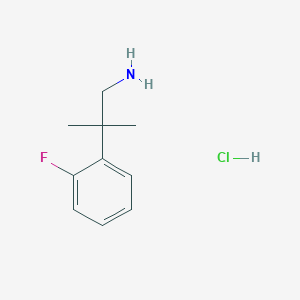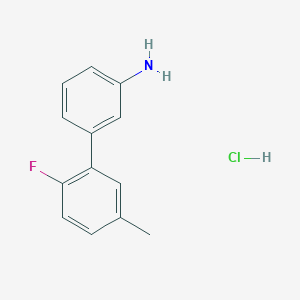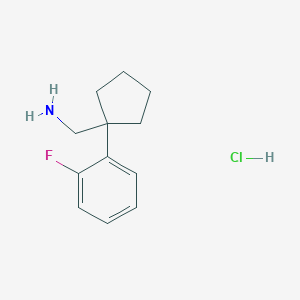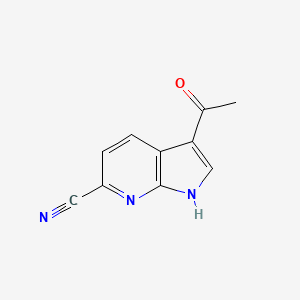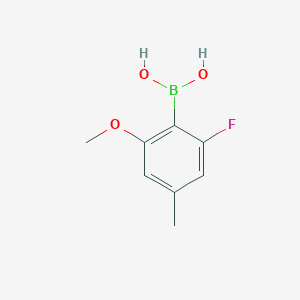
Acide 2-fluoro-6-méthoxy-4-méthylphénylboronique
Vue d'ensemble
Description
2-Fluoro-6-methoxy-4-methylphenylboronic acid is a boronic ester that has attracted significant attention in scientific research due to its unique chemical and biological properties . It is also known as FMMP .
Synthesis Analysis
The synthesis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid can be achieved through various methods. One such method involves the use of Triisopropyl borate and 2-Bromo-5-fluorotoluene . Another method involves the use of Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is C8H10BFO3 . The InChI code is 1S/C14H20BFO3/c1-9-7-10 (16)12 (11 (8-9)17-6)15-18-13 (2,3)14 (4,5)19-15/h7-8H,1-6H3 .Chemical Reactions Analysis
2-Fluoro-6-methoxy-4-methylphenylboronic acid is used in various chemical reactions. It is used in the preparation of functionally selective allosteric modulators of GABAA receptors and in Suzuki cross-coupling reactions . It is also used in the preparation of inhibitors of the checkpoint kinase Wee1 .Physical and Chemical Properties Analysis
2-Fluoro-6-methoxy-4-methylphenylboronic acid has a molecular weight of 266.12 . It is a solid at room temperature and should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthèse des modulateurs du récepteur GABAA
Ce composé est utilisé comme réactif pour la préparation de modulateurs allostériques fonctionnellement sélectifs des récepteurs GABAA . Ces modulateurs sont essentiels dans l'étude des troubles neurologiques et peuvent être des traitements potentiels pour des maladies telles que l'épilepsie, l'anxiété et l'insomnie.
Réactions de couplage croisé de Suzuki
Acide 2-fluoro-6-méthoxy-4-méthylphénylboronique : est impliqué dans les réactions de couplage croisé de Suzuki . Il s'agit d'une méthode cruciale en chimie organique pour créer des liaisons carbone-carbone, conduisant à la synthèse de divers composés organiques, y compris des produits pharmaceutiques et des polymères.
Inhibiteurs de la kinase de point de contrôle Wee1
Le composé est un réactif dans la préparation d'inhibiteurs de la kinase de point de contrôle Wee1 . Wee1 est une enzyme essentielle qui régule le cycle cellulaire, et ses inhibiteurs sont étudiés pour la thérapie anticancéreuse, en particulier pour cibler les cellules tumorales.
Synthèse des médicaments antithrombotiques
Il sert de précurseur dans la synthèse de médicaments antithrombotiques par le biais de réactions de couplage de Suzuki et de Still . Les médicaments antithrombotiques empêchent la formation de caillots dans les vaisseaux sanguins et sont essentiels dans le traitement et la prévention des maladies cardiovasculaires.
Développement d'inhibiteurs de GSK-3β
Le composé est utilisé pour synthétiser les 2-(4-pyridyl)thiénopyridinones, qui agissent comme des inhibiteurs de GSK-3β . GSK-3β est une enzyme impliquée dans le développement de la maladie d'Alzheimer, et ses inhibiteurs sont étudiés pour leur potentiel thérapeutique.
Préparation d'hydroxyphénylnaphtols
This compound : est un réactif pour préparer des hydroxyphénylnaphtols en tant qu'inhibiteurs de la 17β-hydroxystéroïde déshydrogénase de type 2 . Ces inhibiteurs jouent un rôle dans le traitement de maladies telles que l'ostéoporose et certains cancers en modulant l'action des hormones stéroïdes.
Couplage asymétrique de Suzuki
Le composé est utilisé dans la préparation de biarylphosphonates à chiralité axiale par couplage asymétrique de Suzuki . Ce processus est important dans la création de composés chiraux, qui sont importants dans l'industrie pharmaceutique pour leurs propriétés énantiosélectives.
Synthèse de molécules biologiquement actives
Enfin, il est utilisé comme réactif/précurseur pour la synthèse de diverses molécules biologiquement actives . Cela inclut des composés ayant une activité potentielle contre un éventail de maladies, contribuant à la découverte et au développement de nouveaux médicaments.
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-6-methoxy-4-methylphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The transition metal acts as a catalyst, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-Fluoro-6-methoxy-4-methylphenylboronic acid, is a key step in various biochemical synthesis pathways . This reaction enables the formation of biologically active molecules, including pharmaceuticals and complex organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .
Result of Action
The primary result of the action of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including biologically active molecules and pharmaceuticals .
Action Environment
The efficacy and stability of 2-Fluoro-6-methoxy-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a mild and functional group tolerant environment . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Safety and Hazards
Orientations Futures
2-Fluoro-6-methoxy-4-methylphenylboronic acid has potential applications in the synthesis of biologically active molecules. It can be used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . It can also be used in the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
Propriétés
IUPAC Name |
(2-fluoro-6-methoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBJMPVDWYFFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219048 | |
| Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-08-7 | |
| Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-fluoro-6-methoxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


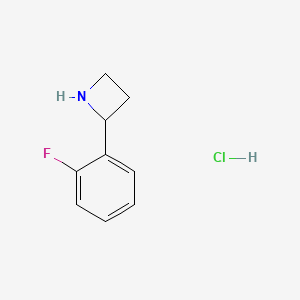
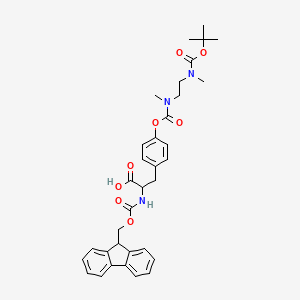
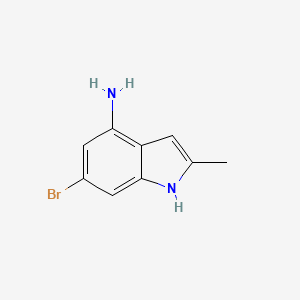
![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)

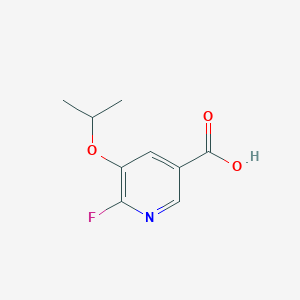
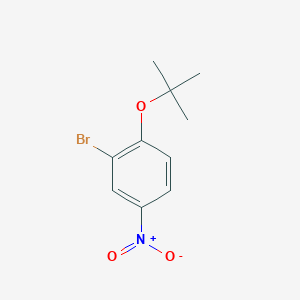
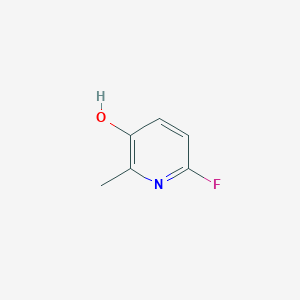
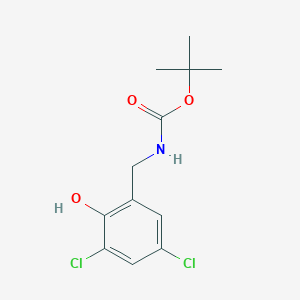
![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)
